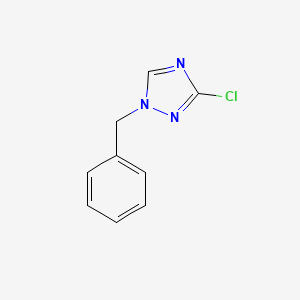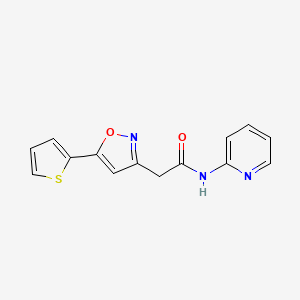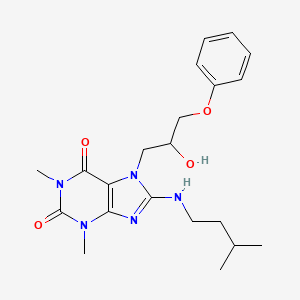
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Conformation
Theophylline derivatives, similar to the specified compound, have been studied for their structural properties. For example, the compound 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline displays a planar theophylline moiety. The structure is stabilized by intramolecular hydrogen bonds, indicating potential interactions relevant to its biological activity (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Cardiovascular Activity
Theophylline derivatives have been evaluated for cardiovascular activities. A study synthesized and tested 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Synthesis of Novel Quinolindiones
Research on the synthesis of novel 7-substituted quinolindiones, related to the structure of the mentioned compound, indicates potential applications in the development of novel pharmaceuticals. This includes the synthesis of novel 7-(N-formyl-, N-acetyl-, and N-isobutyrylamino)-2-methylquinoline-5,8-diones (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
Psychotropic Potential
The compound's derivatives have been studied for their potential psychotropic activities. For instance, derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. Certain derivatives exhibited antidepressant-like and anxiolytic-like activities, suggesting their potential in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antitumor Activity
The synthesis of novel heterocycles, such as purino[7, 8-g]-6-azapteridines, related to theophylline derivatives, has been explored for antitumor activities. These compounds were evaluated for their biological activities, including effects against P388 leukemia, suggesting a potential avenue for cancer therapy (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Other Potential Applications
Additional studies on theophylline derivatives have investigated various biological activities, including antiallergic properties, bronchodilator effects in asthmatics, and potential use in treating chronic inflammation. These investigations highlight the diverse therapeutic potentials of theophylline derivatives (Cho et al., 1981; Kaminski et al., 1989).
特性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-14(2)10-11-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)12-15(27)13-30-16-8-6-5-7-9-16/h5-9,14-15,27H,10-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRMWAOXXADIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818403.png)
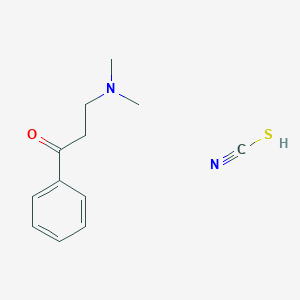
![5-(1-Quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2818405.png)
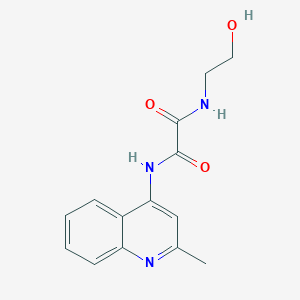
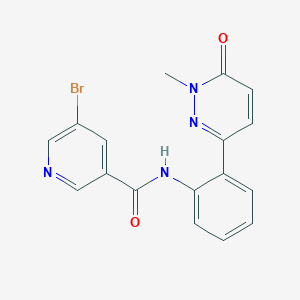
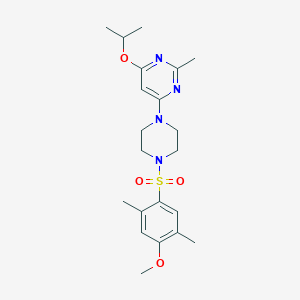
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)
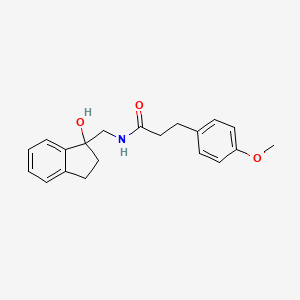

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)
